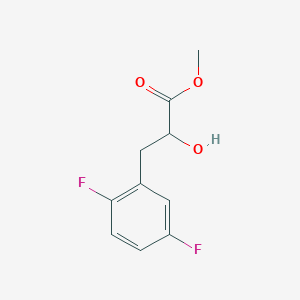

Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate

Description

Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate is a fluorinated aromatic ester featuring a hydroxypropanoate backbone substituted with a 2,5-difluorophenyl group. The 2,5-difluorophenyl moiety contributes to its electronic and steric properties, while the hydroxypropanoate ester enhances solubility and reactivity in biological systems.

Properties

Molecular Formula |

C10H10F2O3 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C10H10F2O3/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12/h2-4,9,13H,5H2,1H3 |

InChI Key |

WBWMPDXHFOWILP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=C(C=CC(=C1)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,5-difluorophenyl)-2-hydroxypropanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2,5-difluorophenyl)-2-oxopropanoate.

Reduction: Formation of 3-(2,5-difluorophenyl)-2-hydroxypropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antifungal activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (Compound 1)

Source : Isolated from Ranunculus ternatus roots .

Structural Differences :

- Substituents : Compound 1 has a 3,4-dihydroxybenzoyl group and additional hydroxyl groups on the phenyl ring, unlike the difluorophenyl group in the target compound.

- Backbone: Both share a 2-hydroxypropanoate ester backbone.

5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Derivatives

Source : TRK kinase inhibitors patented for cancer treatment .

Structural Differences :

- Core Structure: The patented compound features a pyrazolo[1,5-a]pyrimidine core with a pyrrolidine linker, distinct from the hydroxypropanoate backbone.

- Shared Feature : Both compounds include a 2,5-difluorophenyl group, suggesting fluorine’s role in enhancing binding affinity or pharmacokinetics.

Functional Implications :

- The 2,5-difluorophenyl group in both compounds may contribute to kinase inhibition via hydrophobic interactions or fluorine’s electron-withdrawing effects.

- The hydroxypropanoate ester in the target compound could enable derivatization for prodrug strategies, unlike the rigid heterocyclic core in the TRK inhibitor.

Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate

Source : ChemExper Chemical Directory .

Structural Differences :

- Substituents : Bromine and trifluoroacetyl groups replace fluorine and hydroxyl groups in the target compound.

- Backbone: Both share a methyl propanoate ester structure.

Physicochemical Properties :

- The trifluoroacetyl group introduces strong electron-withdrawing effects, which may stabilize the compound against nucleophilic attack.

Key Research Findings and Implications

Fluorine’s Role : The 2,5-difluorophenyl group enhances metabolic stability and target binding in kinase inhibitors, as seen in TRK-related patents .

Hydroxypropanoate Backbone: This structure enables modular derivatization, as demonstrated by anti-tuberculosis activity in hydroxyl-rich analogs .

Electron-Withdrawing Groups : Bromine and trifluoroacetyl substituents increase reactivity but may limit bioavailability compared to fluorine .

Biological Activity

Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its structural characteristics, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by its molecular formula CHFO and a molecular weight of approximately 216.18 g/mol. The key structural features include:

- Methyl Ester Functional Group : Enhances solubility and bioavailability.

- Hydroxy Group : Facilitates hydrogen bonding with biological targets.

- Difluorophenyl Moiety : Increases hydrophobic interactions, potentially enhancing binding affinity to receptors and enzymes.

These structural attributes suggest that Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate may modulate various biological processes through interactions with proteins and nucleic acids.

Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate exhibits significant biological activity through several proposed mechanisms:

- Enzyme Inhibition : The hydroxy group allows for effective hydrogen bonding, which can inhibit enzyme activity. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.

- Receptor Modulation : The difluorophenyl group enhances hydrophobic interactions, potentially affecting receptor binding and signaling pathways.

- Antifungal and Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess antifungal properties and could be explored as a topical anti-inflammatory agent.

In Vitro Studies

Several studies have focused on the biological effects of Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate:

-

Anti-inflammatory Activity : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in cell cultures. For example, it demonstrated a reduction in interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages.

Study IC50 (µM) Effect Inhibition of IL-6 production 10 Significant reduction -

Antifungal Activity : In a study assessing antifungal properties, Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate showed effective inhibition against Candida albicans with an IC50 value of 15 µM.

Fungal Strain IC50 (µM) Candida albicans 15

Case Studies

A notable case study explored the compound's effects in vivo using murine models of inflammation. Mice treated with Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate exhibited reduced paw swelling and lower leukocyte infiltration compared to control groups. This suggests potential for therapeutic applications in inflammatory diseases.

Potential Therapeutic Applications

Given its biological activity, Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate could have various therapeutic applications:

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory medications.

- Antifungal Treatments : The promising antifungal activity warrants further exploration for treating fungal infections.

- Biochemical Probes : Its unique structural properties make it suitable for use as a biochemical probe in research settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.